

# Validating Metabolomics Data from ONC213 Treated Cells: A Comparative Guide

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## Compound of Interest

Compound Name: ONC213

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This guide provides a comprehensive comparison of the metabolic effects of **ONC213** on Acute Myeloid Leukemia (AML) cells, with a particular focus on the THP-1 cell line. As a point of comparison, we will reference the metabolic alterations induced by Venetoclax, a standard-of-care therapeutic for AML. This guide is intended to assist researchers in validating metabolomics data and understanding the distinct metabolic reprogramming induced by **ONC213**.

## Introduction to ONC213 and its Mechanism of Action

**ONC213** is an orally active small molecule inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.<sup>[1][2]</sup> By inhibiting  $\alpha$ KGDH, **ONC213** disrupts mitochondrial respiration and leads to an accumulation of  $\alpha$ -ketoglutarate.<sup>[1][3]</sup> This metabolic perturbation induces a mitochondrial stress response, suppresses the translation of the anti-apoptotic protein MCL-1, and ultimately triggers apoptosis in cancer cells, showing particular efficacy in AML.<sup>[1][2][3]</sup>

## Comparative Metabolomics Analysis: ONC213 vs. Venetoclax

To validate and understand the significance of metabolomics data from **ONC213**-treated cells, it is crucial to compare it with a relevant therapeutic alternative. Venetoclax, a BCL-2 inhibitor, is a standard treatment for AML and also induces apoptosis, but through a different mechanism that can also impact cellular metabolism.

The following table summarizes the key metabolic alterations observed in THP-1 AML cells following treatment with **ONC213**, based on the findings of Su et al. (2024), and compares them to reported metabolic changes induced by Venetoclax in AML cells.

Metabolic Pathway	Key Metabolite Changes with ONC213 (THP-1 cells)	Reported Key Metabolite Changes with Venetoclax (AML cells)	Significance
TCA Cycle	↑ $\alpha$ -ketoglutarate[1][3] ↓ Succinate, Fumarate, Malate	Alterations in TCA cycle intermediates have been noted, but are less pronounced and consistent than with ONC213.	The significant and specific increase in $\alpha$ -ketoglutarate is a direct and key biomarker of ONC213's target engagement with $\alpha$ KGDH.
Amino Acid Metabolism	Alterations in amino acid pools, potentially linked to TCA cycle disruption.	Changes in amino acid metabolism, particularly related to serine and glycine, have been observed.	Highlights different primary metabolic nodes being affected by the two drugs.
Mitochondrial Respiration	↓ Oxygen Consumption Rate (OCR)[1]	Can also lead to a decrease in OCR as a consequence of apoptosis induction.	The direct inhibition of the TCA cycle by ONC213 leads to a more immediate and profound suppression of mitochondrial respiration.
Protein Synthesis	↓ De novo protein synthesis[1][3]	Apoptosis induction by Venetoclax will also lead to a shutdown of protein synthesis.	The mechanism for ONC213 involves a specific mitochondrial stress response leading to translation inhibition.

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of metabolomics data. Below are the methodologies for key experiments cited in this

guide.

## Cell Culture and Treatment

- Cell Line: Human monocytic leukemia THP-1 cells.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **ONC213** Treatment: Cells are treated with a specified concentration of **ONC213** (e.g., 500 nM) or vehicle control for a defined period (e.g., 8 or 24 hours) prior to metabolomic analysis.
- Venetoclax Treatment: For comparative studies, cells are treated with a relevant concentration of Venetoclax.

## Metabolite Extraction

- Cell Harvesting: After treatment, cells are harvested by centrifugation.
- Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
- Metabolite Extraction: Metabolites are extracted using a cold solvent mixture, typically 80% methanol, to quench metabolic activity and precipitate proteins and lipids.
- Centrifugation: The extract is centrifuged to pellet the precipitated macromolecules.
- Supernatant Collection: The supernatant containing the small molecule metabolites is collected for analysis.

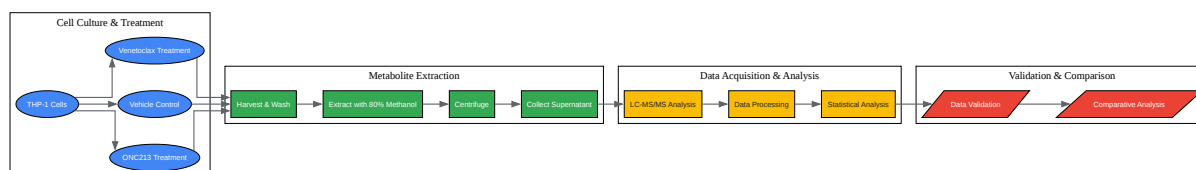
## LC-MS/MS Based Targeted Metabolomics

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Separation: Metabolites are separated based on their physicochemical properties using a suitable chromatography column (e.g., a C18 reversed-phase column).

- **Mass Spectrometry Analysis:** The mass spectrometer is operated in a targeted manner, using methods like multiple reaction monitoring (MRM), to specifically detect and quantify a predefined list of metabolites.
- **Data Analysis:** The resulting data is processed to identify and quantify the metabolites in each sample. Data is typically normalized to cell number or protein content. Statistical analysis is then performed to identify significant differences between treatment groups.

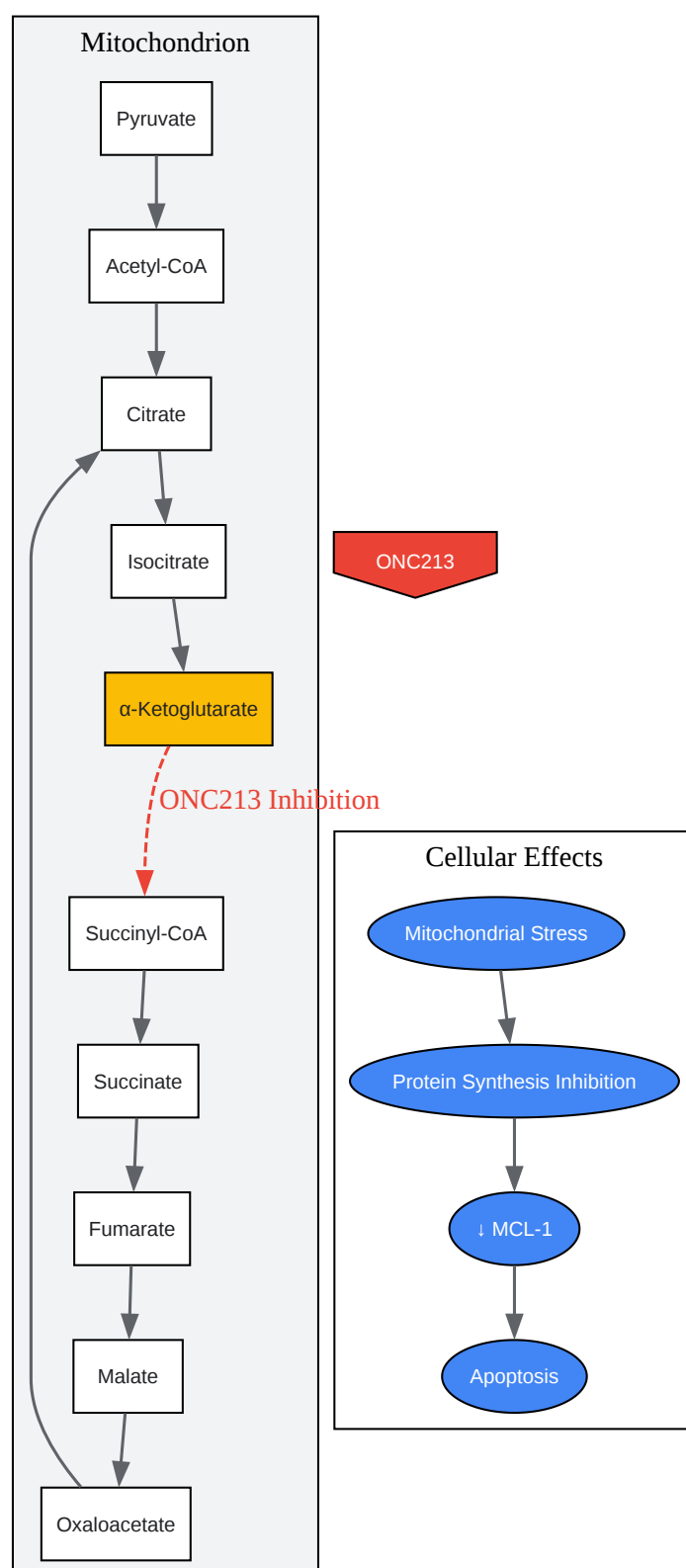
## Visualizing the Workflow and Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.



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**Figure 1:** Experimental workflow for metabolomics data validation.



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**Figure 2: ONC213** mechanism of action on the TCA cycle.

## Conclusion

The validation of metabolomics data for a novel therapeutic agent like **ONC213** is a critical step in its preclinical and clinical development. By comparing the metabolic signature of **ONC213** with that of an established drug like Venetoclax, researchers can gain a deeper understanding of its unique mechanism of action and identify robust biomarkers of target engagement and therapeutic efficacy. The pronounced and specific elevation of  $\alpha$ -ketoglutarate serves as a key pharmacodynamic marker for **ONC213** activity. This comparative approach, grounded in detailed and reproducible experimental protocols, is essential for advancing our understanding of cancer metabolism and developing more effective targeted therapies.

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